molecular formula C7H8ClN3 B2835559 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1339128-47-0

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2835559
CAS No.: 1339128-47-0
M. Wt: 169.61
InChI Key: SCWKPOZSITYGIU-UHFFFAOYSA-N
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Description

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with a pyrazole ring structure It is characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 3rd position, a methyl group at the 1st position, and a nitrile group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The resulting intermediate is then reacted with formic acid to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as methanol or ethanol, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Reduction: 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-amine.

    Oxidation: 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for potential interactions with nucleophilic sites in biological molecules, while the chlorine atom can participate in halogen bonding, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-chloro-3-methyl-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an ethyl group.

    3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but without the chlorine atom at the 5th position.

Uniqueness

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrile and a chlorine atom allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Biological Activity

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with significant potential in biological applications. Its unique structural features, including a chlorine atom, an ethyl group, a methyl group, and a nitrile group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C7H8ClN3C_7H_8ClN_3, with a molecular weight of approximately 169.61 g/mol. The presence of the nitrile group allows for various interactions with biological targets, while the chlorine atom can enhance binding affinity through halogen bonding .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that exhibit anti-inflammatory properties .
  • Receptor Modulation : It may modulate receptor activity, impacting signaling pathways related to pain and inflammation .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammation .

Table 1: Comparison of Anti-inflammatory Activities

CompoundCOX Inhibition (IC50)Selectivity Index
5-Chloro-3-ethyl-1-methyl-pyrazoleTBDTBD
Standard (e.g., Celecoxib)54.65 μg/mLReference

Anticancer Properties

Emerging research suggests that pyrazole derivatives may also exhibit anticancer activity. Specific studies have investigated their effects on cancer cell lines, reporting cytotoxic effects that could be harnessed for therapeutic purposes .

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines and found that certain modifications led to enhanced activity against specific types of cancer cells. The study concluded that further exploration into the structure–activity relationship (SAR) could yield promising anticancer agents .

Properties

IUPAC Name

5-chloro-3-ethyl-1-methylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-3-6-5(4-9)7(8)11(2)10-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWKPOZSITYGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C#N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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